molecular formula C30H34N4O B12378835 TopBP1-IN-1

TopBP1-IN-1

Cat. No.: B12378835
M. Wt: 466.6 g/mol
InChI Key: JMJWFOVMJHVKDK-YIOBJHAYSA-N
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Description

TopBP1-IN-1 is a small molecule inhibitor that targets the topoisomerase II beta binding protein 1 (TopBP1). This compound has shown potential in cancer therapy due to its ability to inhibit the interaction between TopBP1 and other proteins involved in DNA damage response and repair mechanisms. This compound has demonstrated anti-tumor activity and synergistic effects when used in combination with poly (ADP-ribose) polymerase (PARP) inhibitors .

Preparation Methods

The synthesis of TopBP1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger batches, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

TopBP1-IN-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

TopBP1-IN-1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

TopBP1-IN-1 is unique in its ability to specifically target the BRCT domains of TopBP1, making it a valuable tool for studying the role of TopBP1 in DNA damage response and repair. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific binding sites and effects on protein interactions. This compound stands out due to its potent inhibition of TopBP1 and its potential for combination therapy with PARP inhibitors .

Properties

Molecular Formula

C30H34N4O

Molecular Weight

466.6 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-[(2R,4S,5R)-5-(2-methyl-5-naphthalen-2-ylpyrazol-3-yl)-1-azabicyclo[2.2.2]octan-2-yl]methanamine

InChI

InChI=1S/C30H34N4O/c1-33-30(17-29(32-33)25-10-9-22-5-3-4-6-23(22)15-25)28-20-34-14-13-24(28)16-26(34)19-31-18-21-7-11-27(35-2)12-8-21/h3-12,15,17,24,26,28,31H,13-14,16,18-20H2,1-2H3/t24-,26+,28-/m0/s1

InChI Key

JMJWFOVMJHVKDK-YIOBJHAYSA-N

Isomeric SMILES

CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)[C@H]4CN5CC[C@H]4C[C@@H]5CNCC6=CC=C(C=C6)OC

Canonical SMILES

CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C4CN5CCC4CC5CNCC6=CC=C(C=C6)OC

Origin of Product

United States

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